2-Amino-3-butenoic acid

Description

Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

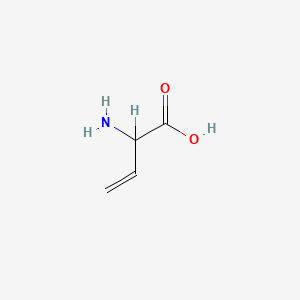

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866280 | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-51-7, 52773-87-2 | |

| Record name | Vinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52773-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Enantiomerically Pure 2-Amino-3-butenoic Acid: A Technical Guide

Introduction

Enantiomerically pure 2-amino-3-butenoic acid, commonly known as vinylglycine, is a non-proteinogenic α-amino acid of significant interest to researchers, scientists, and drug development professionals.[1] It is a naturally occurring compound found in some mushrooms and serves as a potent irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including transaminases and decarboxylases.[1][2][3] This inhibitory activity makes vinylglycine and its derivatives valuable tools in biochemical studies and promising candidates for therapeutic applications.[2][4][5] Furthermore, its unique vinyl group functionality makes it a versatile chiral building block for the synthesis of more complex molecules such as alkaloids, azasugars, and other novel amino acids.[2][3] The critical importance of stereochemistry in its biological activity necessitates the development of efficient and highly selective synthetic routes to obtain enantiomerically pure forms of this compound. This guide provides an in-depth overview of the core synthetic strategies developed to achieve this, with a focus on methodologies, quantitative data, and experimental protocols.

I. Asymmetric Conjugate Addition to Dehydroalanine (B155165) Derivatives

A prominent strategy for the synthesis of enantiomerically pure β-substituted amino acids involves the asymmetric conjugate addition of nucleophiles to dehydroalanine (Dha) derivatives. This approach is highly convergent, but challenging due to the low electrophilicity of dehydroalanine.[6] Success in this area often relies on the design of sophisticated chiral catalysts that can activate both the dehydroalanine substrate and the nucleophile.

One notable example is the use of a bifunctional primary amine-thiourea catalyst for the direct asymmetric alkylation of cyclic ketones to protected dehydroalanine.[6] This organocatalytic approach combines H-bond-directing activation of the dehydroalanine with enamine activation of the ketone, leading to high reactivity and stereocontrol.[6] Another modern approach utilizes photoredox catalysis for the 1,4-conjugate addition of radical C-nucleophiles to a chiral bicyclic dehydroalanine derivative, offering high yields and selectivities at room temperature with a metal-free photocatalyst.[7]

Quantitative Data Summary: Asymmetric Conjugate Addition

| Method | Nucleophile | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (e.e., %) | Diastereomeric Ratio (d.r.) | Reference |

| Organocatalytic Michael Addition | Cyclic Ketones | Chiral primary amine-thiourea | Good | >95 | Not specified | [6] |

| Photoredox-catalyzed Radical Addition | Alkyl/Aryl Radicals | Chiral bicyclic dehydroalanine | High | Not specified (high diastereoselectivity) | High | [7] |

| Photocatalyzed Giese Reaction | Pyranosyl/Furanosyl Bromides | Copper(I) or Ruthenium(II) complex | up to 99 | Not applicable | 60:40 | [8] |

Experimental Protocol: Organocatalytic Michael Addition of Cyclohexanone to N-Boc-dehydroalanine Methyl Ester

This protocol is adapted from the general principles described by Barbas et al.[6]

To a solution of N-Boc-dehydroalanine methyl ester (1.0 equiv.) in an appropriate solvent (e.g., toluene) is added the cyclic ketone (e.g., cyclohexanone, 2.0 equiv.). The chiral bifunctional primary amine-thiourea catalyst (0.1 equiv.) is then added. The reaction mixture is stirred at room temperature for a specified time (e.g., 24-72 hours) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Workflow Diagram: Asymmetric Conjugate Addition to Dehydroalanine

References

- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Natural Sources of 2-Amino-3-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a naturally occurring non-proteinogenic amino acid. This technical guide provides a comprehensive overview of its natural sources, with a focus on its isolation, biosynthesis, and quantitative analysis. While identified in specific fungal species, quantitative data regarding its concentration in these natural matrices is not extensively available in current literature. This guide summarizes the existing knowledge, proposes a putative biosynthetic pathway, and provides generalized experimental protocols for its study. The information presented is intended to support further research into the pharmacological potential and biotechnological production of this intriguing molecule.

Natural Occurrence of this compound

This compound has been identified in the fungal kingdom, specifically within mushrooms. The primary documented natural source is the mushroom species Rhodophyllus nidorosus[1]. While other substituted vinylglycine analogs have been isolated from various fungi, Rhodophyllus nidorosus remains the most cited origin for the parent compound.

Quantitative Data

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data for the concentration of this compound in Rhodophyllus nidorosus or other natural sources. General studies on the amino acid composition of various wild mushrooms indicate that the total free amino acid content can range from approximately 150 mg/100g to over 13,000 mg/100g of dry weight[2]. Non-protein amino acids can constitute a significant portion of this free amino acid pool[3]. The table below provides a general overview of amino acid content in various mushrooms to offer a contextual framework, though it does not contain specific data for this compound.

| Mushroom Species | Total Free Amino Acids (mg/100g dry weight) | Total Protein Content (% dry weight) | Reference |

| Agaricus bisporus | ~70% of ethanol-extractable nitrogen | ~60% of total nitrogen is ethanol-extractable | [3] |

| Boletus craspedius | 1462.6 | Not Reported | [2] |

| Termitomyces microcarpus | 13106.2 | Not Reported | [2] |

| Xerocomellus porosporus | Not Reported | 44.8 | [4] |

| Strobilomyces strobilaceus | Not Reported | 42.0 | [4] |

| Pleurotus cintrinopileatus | 11.6 - 73.1 (range for various isolates) | 9.5 - 32.6 (range for various isolates) | [5] |

Note: The data presented are for general amino acid and protein content and do not specifically quantify this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in fungi has not been definitively elucidated. However, based on known enzymatic reactions in fungal amino acid metabolism, a plausible pathway involving the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, L-threonine dehydratase (also known as threonine ammonia-lyase), is proposed.

L-threonine dehydratase catalyzes the deamination of L-threonine to produce α-ketobutyrate and ammonia[6]. This reaction proceeds through a 2-aminobut-2-enoate intermediate, which is a tautomer of this compound (vinylglycine)[6]. It is hypothesized that this intermediate could be intercepted and released from the enzyme active site, or that a related enzyme could facilitate its formation and release.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for this compound from L-threonine.

Experimental Protocols

Due to the lack of specific, detailed published protocols for the isolation and quantification of this compound from Rhodophyllus nidorosus, a generalized methodology is presented below. This protocol is based on standard techniques for the analysis of free amino acids in mushroom matrices.

General Workflow for Isolation and Analysis

Caption: General experimental workflow for the extraction and analysis of this compound.

Detailed Methodologies

3.2.1. Sample Preparation and Extraction

-

Lyophilization: Fresh fruiting bodies of Rhodophyllus nidorosus should be lyophilized to a constant weight to determine the dry mass and to preserve the chemical integrity of the sample.

-

Homogenization: The dried mushroom material is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

A known mass of the powdered sample (e.g., 100 mg) is suspended in 80% (v/v) ethanol (B145695) (e.g., 5 mL)[5].

-

The suspension is subjected to ultrasonication for 30 minutes in a cold water bath to facilitate cell lysis and extraction.

-

The mixture is then agitated at room temperature for 1-2 hours.

-

-

Clarification: The extract is centrifuged at 10,000 x g for 15 minutes at 4°C. The supernatant is carefully collected. The pellet can be re-extracted to ensure complete recovery.

-

Filtration: The pooled supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

3.2.2. Chromatographic Analysis and Quantification

Due to its polar nature and lack of a strong chromophore, this compound requires either derivatization for UV or fluorescence detection or analysis by mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization:

-

Derivatization: The extracted sample is derivatized with a suitable agent such as o-phthalaldehyde (B127526) (OPA) for fluorescence detection or ninhydrin (B49086) for colorimetric detection.

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program.

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 6.5).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: Fluorescence detector (for OPA derivatives) or a UV-Vis detector (for ninhydrin derivatives).

-

Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for underivatized amino acids.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is typically used.

-

Detection and Quantification: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. Quantification is achieved using a stable isotope-labeled internal standard or an external standard curve.

-

Conclusion

This compound is a naturally occurring non-proteinogenic amino acid with a confirmed source in the mushroom Rhodophyllus nidorosus. Despite its discovery several decades ago, there is a significant gap in the scientific literature regarding its concentration in natural sources and the specifics of its biosynthesis. The proposed biosynthetic pathway via L-threonine dehydratase offers a logical starting point for further enzymatic and genetic investigations. The provided generalized experimental protocols are intended to guide researchers in the isolation, identification, and quantification of this compound, thereby facilitating future studies into its biological activities and potential applications in drug development. Further research is warranted to fully characterize the natural abundance and metabolic pathways of this unique amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of Free Total Amino Acid Compositions and Their Functional Classifications in 13 Wild Edible Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of the free amino acids and their derivatives in the common edible mushroom, Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of total amino acid composition and total protein content in five wild mushrooms | Italian Journal of Mycology [italianmycology.unibo.it]

- 5. Amino acid profile of eighteen isolates of different edible macrofungal species [redalyc.org]

- 6. Threonine ammonia-lyase - Wikipedia [en.wikipedia.org]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2-Amino-3-butenoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid of significant interest due to its activity as a mechanism-based inhibitor of various pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Despite its known natural occurrence in organisms such as mushrooms, a definitive and complete biosynthetic pathway in microorganisms has yet to be fully elucidated. This technical guide consolidates the current understanding, primarily drawing parallels from the well-characterized biosynthesis of a closely related compound, L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite produced by the bacterium Pseudomonas aeruginosa. The proposed pathway for this compound involves a sophisticated enzymatic machinery centered around non-ribosomal peptide synthetases (NRPSs). This document provides an in-depth overview of the putative enzymatic steps, the genetic determinants, available quantitative data, detailed experimental protocols for pathway elucidation, and visual representations of the core biochemical processes.

Introduction

Non-proteinogenic amino acids represent a vast and structurally diverse class of natural products with a wide array of biological activities. Among these, α,β-unsaturated amino acids, such as this compound, have garnered considerable attention for their potential as therapeutic agents and biochemical probes. The vinyl group of this compound is key to its mechanism of action, enabling it to irreversibly inactivate a range of PLP-dependent enzymes involved in amino acid metabolism. While the chemical synthesis of vinylglycine is well-established, understanding its natural production in microorganisms is crucial for harnessing and engineering its biosynthesis for biotechnological applications.

This guide proposes a biosynthetic pathway for this compound based on the comprehensive studies of AMB biosynthesis in Pseudomonas aeruginosa. It is hypothesized that a similar NRPS-dependent mechanism is responsible for the formation of the vinylglycine backbone.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step enzymatic process orchestrated by a non-ribosomal peptide synthetase (NRPS) complex. This pathway is modeled on the biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in P. aeruginosa, which is encoded by the amb gene cluster (ambA, ambB, ambC, ambD, ambE)[1][2][3][4][5]. The core of this pathway involves the activation of a precursor amino acid, its modification on the NRPS assembly line, and subsequent release.

Key Precursor: L-glutamate is the likely precursor for the carbon backbone of this compound, as it is for AMB[2][5][6].

Core Machinery: A multi-domain NRPS system is central to the biosynthesis. In the case of AMB, this involves two NRPS enzymes, AmbB and AmbE[1][2][4][5]. A similar modular enzymatic complex is anticipated for vinylglycine biosynthesis.

Proposed Enzymatic Steps:

-

Precursor Activation: The biosynthesis is initiated by an adenylation (A) domain of an NRPS, which activates L-glutamate to L-glutamyl-AMP at the expense of ATP. The activated glutamate (B1630785) is then tethered to the phosphopantetheinyl arm of a thiolation (T) domain (also known as a peptidyl carrier protein, PCP) within the NRPS.

-

On-Thiotemplate Modifications: The tethered glutamate undergoes a series of enzymatic modifications. In the AMB pathway, this involves hydroxylations at the β- and γ-positions catalyzed by Fe(II)/α-ketoglutarate-dependent oxygenases (AmbC and AmbD) and subsequent methylation of the γ-hydroxyl group[6]. For the biosynthesis of this compound, it is hypothesized that a similar β-hydroxylation occurs.

-

Dehydration to Form the Double Bond: A crucial step is the dehydration of the β-hydroxylated intermediate to form the α,β-double bond. This reaction is likely catalyzed by a specialized condensation (C) domain or a dedicated dehydratase (DH) domain within the NRPS complex.

-

Decarboxylation: The formation of the terminal vinyl group requires a decarboxylation event. This is proposed to occur after the dehydration step.

-

Release from the NRPS: The final product, this compound, is released from the T domain. This is typically catalyzed by a thioesterase (TE) domain, which can mediate either hydrolysis or intramolecular cyclization. For a linear product like vinylglycine, a hydrolytic release is expected.

Below is a DOT language script for the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is scarce. However, data from studies on AMB production in P. aeruginosa can provide a valuable reference for expected yields and production levels.

Table 1: Production of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in Pseudomonas aeruginosa

| Strain | Growth Time (h) | Optical Density (OD600) | AMB Concentration (μM) | Reference |

| PAO1 (Wild-type) | 24 | 2.7 ± 0.4 | 2.2 ± 0.8 | [1] |

| PAO1 (Wild-type) | 48 | 3.7 ± 0.7 | 15.3 ± 2.9 | [1] |

| PAO1 (Wild-type) | 72 | 4.8 ± 0.4 | 25.5 ± 5.6 | [1] |

| PA7 (Overexpression) | 24 | 2.2 ± 0.4 | 86.4 ± 45.8 | [1] |

| PA7 (Overexpression) | 48 | 4.4 ± 0.3 | 418.5 ± 16.9 | [1] |

| PA7 (Overexpression) | 72 | 4.6 ± 0.2 | 682 ± 48.1 | [1] |

Experimental Protocols

The following protocols are adapted from methodologies used in the study of AMB biosynthesis and other NRPS systems. They provide a framework for the elucidation and characterization of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the overexpression and purification of the putative NRPS and modifying enzymes from E. coli.

-

Gene Cloning: The genes encoding the putative NRPS and associated enzymes are amplified by PCR from the genomic DNA of the producing microorganism and cloned into an appropriate expression vector (e.g., pET series) with a hexahistidine tag for purification.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in LB medium to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside). Cultures are then incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM), and the His-tagged protein is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Reconstitution of the Biosynthetic Pathway

This protocol aims to demonstrate the biosynthesis of this compound from its precursor using the purified enzymes.

-

Reaction Mixture: A reaction mixture is prepared containing the purified NRPS and modifying enzymes, the precursor amino acid (L-glutamate), ATP, MgCl2, and any other required cofactors (e.g., α-ketoglutarate, Fe(II) for hydroxylases).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as methanol (B129727) or trichloroacetic acid.

-

Product Analysis: The reaction mixture is analyzed by analytical techniques such as HPLC or LC-MS to detect the formation of this compound.

Adenylation (A) Domain Substrate Specificity Assay

This assay determines the amino acid substrate activated by the A-domain of the NRPS.

-

Reaction Principle: The activation of an amino acid by an A-domain proceeds in two steps, with the first being the formation of an aminoacyl-AMP intermediate and the release of pyrophosphate (PPi). The amount of PPi released is proportional to the enzyme activity.

-

Reaction Mixture: A reaction mixture is prepared containing the purified A-domain (or the full NRPS), a specific amino acid to be tested, ATP, and MgCl2 in a suitable buffer.

-

PPi Detection: The released PPi is quantified using a colorimetric assay, for example, by coupling the reaction to a pyrophosphatase and measuring the released phosphate.

-

Data Analysis: The activity of the A-domain with different amino acids is compared to determine its substrate specificity.

Below is a DOT language script for the A-domain substrate specificity assay workflow.

References

- 1. Identification of the Biosynthetic Gene Cluster for the Pseudomonas aeruginosa Antimetabolite l-2-Amino-4-Methoxy-trans-3-Butenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor [frontiersin.org]

- 3. The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2-Amino-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. Its vinyl group confers unique reactivity, making it a potent inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, this guide also includes data for structurally related molecules to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visualization of its primary mechanism of action as an enzyme inhibitor.

Physicochemical Properties

The experimental data for this compound is not extensively reported in publicly available literature. Therefore, a combination of computed data for the parent molecule and experimental data for closely related analogs is presented.

General and Computed Properties of this compound

The following table summarizes the general and computationally derived properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| CAS Number | 70982-53-5 ((S)-enantiomer) | [1] |

| 52795-52-5 ((R)-enantiomer) | [2] | |

| 56512-51-7 (DL-racemate) | [1] | |

| IUPAC Name | (2S)-2-aminobut-3-enoic acid | [1] |

| XLogP3 (Computed) | -2.6 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Experimental Properties of Structurally Related Compounds

To provide context for the expected physicochemical properties of this compound, the following table presents experimental data for analogous compounds.

| Property | 2-Amino-3-methylbutanoic acid (Valine) | 3-Amino-2-butenoic acid ethyl ester | Source |

| Melting Point | 315 °C (decomposes) | 33-35 °C | [3] |

| Boiling Point | 213.6 °C at 760 mmHg | 210-215 °C | [3] |

| Water Solubility | 85 g/L (20 °C) | Sparingly soluble | [3] |

| Solubility in Organic Solvents | Almost insoluble in ethanol, ether, and acetone | - | [3] |

Biological Activity and Mechanism of Action

This compound (vinylglycine) is a well-established mechanism-based inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4][5][6] Its inhibitory activity stems from the reactivity of its vinyl group within the enzyme's active site.

The general mechanism of inhibition involves the formation of a Schiff base between the amino acid and the PLP cofactor. Subsequent enzymatic proton abstraction leads to the formation of a reactive intermediate that can covalently modify a nucleophilic residue in the active site, leading to irreversible inhibition.[5][7]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of amino acids like this compound.

Determination of pKa by Titration

This protocol describes the determination of the acid dissociation constants (pKa) of an amino acid using acid-base titration.

Methodology:

-

Sample Preparation: Prepare a 0.2 M solution of the amino acid in deionized water.

-

Acid Titration:

-

Place 25 mL of the amino acid solution in a beaker with a magnetic stirrer.

-

Immerse a calibrated pH electrode in the solution.

-

Add 1.0 M HCl in small increments (e.g., 0.5 mL).

-

After each addition, stir the solution and record the pH.

-

Continue until the pH reaches approximately 1.5.

-

-

Base Titration:

-

Using a fresh 25 mL sample of the amino acid solution, repeat the process with 1.0 M NaOH until the pH reaches approximately 13.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl and NaOH added to create a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve).

-

The isoelectric point (pI) can be calculated as the average of the two pKa values surrounding the zwitterionic form.

-

Determination of Solubility

This protocol outlines a method for determining the solubility of an amino acid in various solvents.

Methodology:

-

Sample Preparation: Add an excess amount of the amino acid to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the mixture to pellet the undissolved solid.

-

Quantification:

-

Carefully remove a known volume of the supernatant.

-

Evaporate the solvent from the supernatant.

-

Determine the mass of the dissolved amino acid gravimetrically.

-

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

Spectroscopic Analysis

Standard spectroscopic techniques are used to elucidate the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals would correspond to the vinyl protons, the alpha-hydrogen, and the amine protons.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule, including the carboxyl carbon, the alpha-carbon, and the two vinyl carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Identifies the functional groups present. Characteristic peaks would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxyl group, and the C=C stretch of the vinyl group.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. The molecular ion peak would be expected at m/z = 101.10.

-

References

- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2R-AMINO-3-BUTENOIC ACID | 52795-52-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Irreversible inhibition of aspartate aminotransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability and Degradation Profile of 2-Amino-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic α,β-unsaturated amino acid of significant interest in biochemical and pharmaceutical research. Its structural features, particularly the presence of a vinyl group adjacent to the α-carbon, confer unique reactivity, making it a potent irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This inhibitory action has prompted investigations into its potential as a therapeutic agent. However, the inherent reactivity of the vinyl group also raises concerns about the compound's stability and degradation, which are critical parameters to assess during drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation profile of this compound, including its susceptibility to various stress conditions, identified degradation products, and proposed degradation pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability data.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Vinylglycine |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol |

| Appearance | Solid |

| CAS Number | 52795-52-5 (for (R)-isomer) |

Stability Profile

This compound is known to be an unstable molecule, susceptible to degradation under various conditions, including heat, acidic, and basic environments. The double bond in the vinyl group is prone to nucleophilic attack and other reactions that can lead to a loss of integrity of the molecule.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for many pharmaceutical compounds. For this compound, stability is significantly influenced by pH.

Qualitative Observations:

-

Acidic Conditions: Complete decomposition has been reported in 1N hydrochloric acid at 10°C after 50 hours. The specific degradation products under these conditions have not been fully characterized.

-

Neutral Conditions: Heating in water has been shown to cause decomposition, with one identified product being 2-aminobutanoic acid. This suggests that the vinyl group can be reduced under thermal stress in an aqueous environment.

-

Basic Conditions: Complete decomposition has been observed in 2N sodium hydroxide (B78521) at 100°C after 22 hours. The degradation products in a basic medium are currently unidentified.

Proposed Hydrolytic Degradation Pathway:

Figure 1: Proposed hydrolytic degradation of this compound.

Thermal Stability

As an unsaturated amino acid, this compound exhibits limited thermal stability. Studies on the thermal degradation of other amino acids, such as glycine, show that decomposition can lead to a variety of products through complex reaction pathways including decarboxylation and deamination. While specific quantitative data for vinylglycine is scarce, it is expected to be more labile than its saturated counterpart, 2-aminobutanoic acid, due to the reactive vinyl group.

Photostability

There is currently limited information available in the public domain regarding the photostability of this compound. However, the presence of the carbon-carbon double bond suggests potential susceptibility to photodegradation reactions, such as photoisomerization or photo-oxidation, upon exposure to UV or visible light. Further studies are required to elucidate its photolytic degradation pathways and products.

Oxidative Stability

Degradation Pathways and Products

The known and potential degradation pathways of this compound are summarized below.

Enzymatic Degradation

In biological systems, a key degradation pathway for L-vinylglycine is enzymatic deamination. This reaction is catalyzed by certain aminotransferases and results in the formation of α-ketobutyrate and ammonia. This pathway is of particular importance in the context of its mechanism of action as an enzyme inhibitor.

Figure 2: Enzymatic degradation pathway of L-vinylglycine.

Non-Enzymatic Degradation

Based on the limited available data and the chemical nature of α,β-unsaturated amino acids, the following non-enzymatic degradation pathways can be postulated:

-

Reduction of the double bond: As observed in thermal degradation in water, the vinyl group can be reduced to an ethyl group, yielding 2-aminobutanoic acid.

-

Hydrolysis of the amino group: Under certain conditions, deamination could occur, leading to the formation of a keto acid.

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide is a common degradation pathway for amino acids under thermal stress.

-

Polymerization: The reactive vinyl group could potentially undergo polymerization reactions, especially under concentrated conditions or in the presence of initiators.

Experimental Protocols for Stability and Degradation Studies

To thoroughly characterize the stability and degradation profile of this compound, a series of forced degradation studies should be conducted. The following are general protocols that can be adapted for this purpose.

Forced Degradation Study Workflow

Figure 3: General workflow for a forced degradation study.

1. Materials and Reagents:

-

This compound (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

High-purity water (e.g., Milli-Q)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA) or other suitable mobile phase modifier, HPLC grade

-

Reference standards for any known or suspected degradation products (if available)

2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for identification of unknown degradation products.

-

Stability chambers or ovens for controlled temperature and humidity studies.

-

Photostability chamber compliant with ICH Q1B guidelines.

-

pH meter.

-

Analytical balance.

-

Volumetric glassware.

3. Stability-Indicating Analytical Method Development:

-

A reverse-phase HPLC method is generally suitable for separating polar compounds like amino acids.

-

Column: A C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically used.

-

Detection: UV detection at a wavelength where the analyte and potential degradation products absorb (e.g., around 200-210 nm for non-aromatic amino acids). Mass spectrometry provides structural information for peak identification.

-

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. The key aspect is to ensure that all significant degradation products are well-separated from the parent compound and from each other.

4. Forced Degradation Experimental Protocols:

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1N HCl.

-

Store samples at room temperature and an elevated temperature (e.g., 60°C).

-

Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the samples before injection into the HPLC system if necessary.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1N NaOH.

-

Follow the same temperature and time point sampling as for acid hydrolysis.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light.

-

Analyze at appropriate time intervals.

-

-

Thermal Degradation:

-

Store solid this compound and a solution in water at elevated temperatures (e.g., 60°C, 80°C).

-

Analyze at appropriate time intervals.

-

-

Photostability:

-

Expose solid this compound and a solution in water to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Include dark controls to differentiate between thermal and photolytic degradation.

-

Analyze the samples after the exposure period.

-

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison of the degradation rates under different conditions.

Table 1: Summary of Degradation of this compound under Various Stress Conditions

| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products |

| 1N HCl | 10 | 50 h | >95% | Unidentified |

| Water | 100 | - | - | 2-Aminobutanoic Acid |

| 2N NaOH | 100 | 22 h | >95% | Unidentified |

| Hypothetical Data | ||||

| 0.1N HCl | 60 | 24 h | [Insert Data] | [Identify Products] |

| 0.1N NaOH | 60 | 24 h | [Insert Data] | [Identify Products] |

| 3% H₂O₂ | RT | 24 h | [Insert Data] | [Identify Products] |

| Solid State | 80 | 7 days | [Insert Data] | [Identify Products] |

| Photostability (ICH Q1B) | - | - | [Insert Data] | [Identify Products] |

Note: The table includes both reported qualitative data and placeholders for quantitative data that would be generated from systematic forced degradation studies.

Conclusion

This compound is a chemically labile molecule, with its stability being a critical consideration for its potential development as a pharmaceutical agent. The available data indicates significant degradation under hydrolytic (acidic and basic) and thermal stress. The primary identified non-enzymatic degradation product is 2-aminobutanoic acid, formed under thermal stress in water. Enzymatic degradation leads to α-ketobutyrate and ammonia.

A comprehensive understanding of its degradation profile requires further systematic forced degradation studies under a wider range of conditions, including photolytic and oxidative stress. The development and validation of a stability-indicating analytical method, preferably HPLC coupled with mass spectrometry, is crucial for accurately quantifying the parent compound and identifying and quantifying all significant degradation products. The data generated from such studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product containing this compound.

The Discovery and Historical Context of 2-Amino-3-butenoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-butenoic acid, commonly known as vinylglycine, is a naturally occurring, non-proteinogenic amino acid that has garnered significant scientific interest due to its potent and selective mechanism-based inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes. First isolated in 1974 from the mushroom Rhodophyllus nidorosus, its discovery was almost immediately followed by the characterization of its powerful inhibitory action against aspartate aminotransferase. This guide provides a comprehensive overview of the discovery, historical context, and biochemical properties of vinylglycine. It includes a compilation of quantitative data on its enzyme inhibition, detailed experimental protocols for its synthesis and for enzyme inhibition assays, and visualizations of its mechanism of action and synthetic pathways. This document serves as a technical resource for researchers exploring enzyme mechanisms, designing novel inhibitors, and developing new therapeutic agents.

Discovery and Historical Context

The history of this compound began in 1974 with its isolation and identification from a natural source.

Natural Occurrence and Isolation

In 1974, Dardenne, Casimir, Marlier, and Larsen successfully isolated 2(R)-amino-3-butenoic acid from the mushroom Rhodophyllus nidorosus[1][2][3][4][5]. The compound was identified as the D-antipode and was noted to be the simplest β,γ-unsaturated α-amino acid found in nature[1][5]. This discovery was significant as it introduced a new, naturally occurring amino acid with a reactive vinyl group.

A Landmark Year: The Emergence of a "Suicide Substrate"

The same year it was discovered in nature, the unique biochemical activity of vinylglycine was reported by Rando[2][5]. Rando demonstrated that vinylglycine acts as an irreversible inhibitor of aspartate aminotransferase[2][5]. This marked a pivotal moment, establishing vinylglycine as a classic example of a "suicide substrate" or mechanism-based inactivator. These are unreactive compounds that are converted by the target enzyme's own catalytic mechanism into a reactive species, which then irreversibly inactivates the enzyme. This dual discovery in a single year—a novel natural product and a powerful new tool for enzymology—sparked decades of research into its mechanism, synthesis, and potential applications.

Mechanism of Action: Inactivation of PLP-Dependent Enzymes

Vinylglycine's inhibitory activity is primarily directed against enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor, a large family that includes aminotransferases. The vinyl group is the key to its function as a mechanism-based inactivator.

The generally accepted mechanism involves the following steps:

-

Transaldimination: The amino group of vinylglycine displaces the active site lysine (B10760008) to form an external aldimine with the PLP cofactor.

-

α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from vinylglycine, a standard step in PLP-enzyme catalysis. This creates a resonance-stabilized quinonoid intermediate.

-

Isomerization and Michael Acceptor Formation: The quinonoid intermediate rearranges to form a conjugated α,β-unsaturated enamine intermediate. This intermediate is a potent Michael acceptor.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site, typically the same lysine that initially bound the PLP, attacks the β-carbon of the inhibitor[6]. This forms a stable, covalent adduct, leading to the irreversible inactivation of the enzyme[5][6].

The crystal structure of 1-aminocyclopropane-1-carboxylate (ACC) synthase inactivated by L-vinylglycine has confirmed this mechanism, showing a covalent bond between the active site lysine and the γ-carbon of the inhibitor[5].

Quantitative Data on Enzyme Inhibition

Vinylglycine exhibits different efficiencies and kinetics against various PLP-dependent enzymes. The following table summarizes key quantitative data from the literature. A "partition ratio" indicates the number of catalytic turnovers the enzyme completes for every one inactivation event.

| Enzyme | Organism Source | Parameter | Value | Reference(s) |

| ACC Synthase | Plant (Tomato) | Kinact | 3.3 mM | |

| kmax | 0.1 min-1 | |||

| ACC Synthase | Recombinant (Pichia) | Km | 1.4 mM | |

| kcat | 1.8 s-1 | |||

| Partition Ratio | ~500 | |||

| Aspartate Aminotransferase (Cytosolic & Mitochondrial) | Porcine Heart | Partition Ratio | ~1 (90% inactivation/cycle) | [6] |

| D-Amino Acid Transaminase | Bacillus sphaericus | Inactivation Rate (k) | 1.9 min-1 | [6] |

| Partition Ratio | ~450 | [6] | ||

| D-Amino Acid Transaminase | Bacillus subtilis | Inactivation Rate (k) | 0.36 min-1 | [6] |

| Partition Ratio | ~800 | [6] |

Experimental Protocols

Synthesis of L-Vinylglycine

One of the earliest and most effective methods for synthesizing L-vinylglycine is from L-methionine, as first reported by Rapoport and coworkers[5]. The following protocol is based on this established method.

Methodology:

-

Esterification of L-Methionine: L-methionine (100 g) is dissolved in methanol (B129727) (700 mL) and cooled to 0°C. Hydrogen chloride gas is bubbled through the solution for 15 minutes. The mixture is stirred for 18 hours at room temperature. The solvent is then evaporated under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.

-

N-Protection: The L-methionine methyl ester hydrochloride (0.56 mol) is added to a flask with potassium bicarbonate (2.82 mol), water (750 mL), and ether (750 mL), and cooled to 0°C. Benzyl chloroformate (0.62 mol) is added dropwise, and the mixture is stirred for 4 hours at 0°C and then overnight at room temperature. The ether layer is separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester.

-

Oxidation to Sulfoxide: The protected methionine (0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (B1199274) (NaIO₄, 0.61 mol) in water (2 L) is added dropwise over 1.5 hours. The mixture is stirred for 18 hours at room temperature. After filtration and extraction with chloroform, the organic layers are combined, dried, and evaporated to yield the sulfoxide intermediate.

-

Pyrolysis: The sulfoxide (35 g) is mixed with Pyrex helices and distilled in a preheated Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour into a receiving flask cooled with dry ice. This yields N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester as a yellow oil.

-

Deprotection: The protected vinylglycine ester is refluxed in 6 N hydrochloric acid for 1 hour. After cooling and purification, L-vinylglycine hydrochloride is obtained.

Enzyme Inhibition Assay Protocol (Aspartate Aminotransferase)

This protocol is a representative method for determining the time-dependent inactivation of aspartate aminotransferase (AST/GOT1) by vinylglycine. It utilizes a coupled enzyme assay.

Principle: The activity of AST is measured by monitoring the consumption of NADH in a coupled reaction with malate (B86768) dehydrogenase (MDH). AST converts L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. MDH then reduces the oxaloacetate to L-malate, oxidizing NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified cytosolic aspartate aminotransferase (e.g., from porcine heart).

-

Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM NaCl.

-

L-Aspartate solution (e.g., 200 mM stock).

-

α-Ketoglutarate (α-KG) solution (e.g., 5 mM stock).

-

NADH solution (e.g., 5 mM stock).

-

Malate Dehydrogenase (MDH) (e.g., 1000 U/mL).

-

Vinylglycine stock solutions at various concentrations.

-

UV/Vis Spectrophotometer with temperature control (37°C).

Procedure:

-

Pre-incubation (Inactivation Step): a. In a microcentrifuge tube, prepare a mixture containing the aspartate aminotransferase (e.g., 1 µM final concentration) and a specific concentration of vinylglycine in the Assay Buffer. Prepare a control tube with the enzyme but without vinylglycine. b. Incubate these mixtures at 37°C. c. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube. The "0 minute" time point represents the initial activity before significant inactivation occurs.

-

Activity Measurement (Assay Step): a. Prepare the assay mixture in a 1-cm cuvette by combining Assay Buffer, L-aspartate (e.g., 10 mM final concentration), NADH (e.g., 0.25 mM final), and MDH (e.g., 0.5 µM final). b. To start the reaction, add the aliquot from the pre-incubation step (from step 1c) to the cuvette, followed immediately by the addition of α-KG (e.g., 0.25 mM final). The final volume should be consistent (e.g., 1 mL), and the enzyme concentration should be significantly diluted (e.g., 100-fold) to prevent further inactivation during the measurement period. c. Immediately monitor the decrease in absorbance at 340 nm at 37°C for 2-3 minutes.

-

Data Analysis: a. Calculate the initial rate of reaction (v) for each time point from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). b. Plot the natural logarithm of the remaining enzyme activity (ln(v)) against the pre-incubation time for each vinylglycine concentration. c. For a pseudo-first-order inactivation, this plot will be linear. The negative of the slope of this line gives the observed rate of inactivation (k_obs). d. Plot the k_obs values against the corresponding vinylglycine concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Conclusion

The discovery of this compound in 1974 represents a significant milestone in both natural product chemistry and enzymology. Its immediate identification as a mechanism-based inactivator provided researchers with a powerful chemical tool to probe the catalytic mechanisms of a vast family of PLP-dependent enzymes. The historical context, from its isolation from a fungal source to its rapid application in mechanistic studies, underscores its importance. The detailed understanding of its inhibitory mechanism, supported by kinetic data and structural studies, continues to inform the rational design of new enzyme inhibitors for therapeutic and biotechnological applications. This guide consolidates the foundational knowledge of vinylglycine, offering a valuable technical resource for scientists and researchers in the fields of biochemistry, medicinal chemistry, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Aminokyselina vinylglycin a její pøírodní deriváty [toxicology.cz]

- 3. Amino Acids from Mushrooms [ouci.dntb.gov.ua]

- 4. D-(3-Carboxy-4-hydroxyphenyl)-glycine and Related Amino Acids in Higher Plants. | CoLab [colab.ws]

- 5. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Amino-3-butenoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-butenoic acid, also known as dehydrovaline or 2-amino-3-methylbut-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows.

Due to a lack of readily available experimental spectroscopic data for the isolated this compound, this guide presents a combination of data derived from studies on dehydrovaline-containing peptides and general principles of spectroscopy for the relevant functional groups.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR data for the dehydrovaline moiety has been reported in the context of peptide structures. The following data is based on a study of a dehydrovaline-containing dipeptide, Boc-Ala-ΔVal-NHCH₃, in a CDCl₃ solvent[1]. The chemical shifts for the vinyl methyl protons are characteristic.

| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| Cβ-CH₃ | ~1.75 | Singlet | One of the two methyl groups attached to the double bond. |

| Cβ-CH₃ | ~2.02 | Singlet | The second methyl group, potentially in a different chemical environment. |

| α-NH₂ | Variable | Broad Singlet | Chemical shift is dependent on solvent, concentration, and pH. |

| α-H | No proton on the α-carbon. | - | The α-carbon is part of the double bond. |

| COOH | Variable | Broad Singlet | Chemical shift is highly dependent on solvent and hydrogen bonding. |

| Carbon Assignment | Expected Chemical Shift (δ) [ppm] |

| C=O (Carboxylic Acid) | 170-185 |

| Cα (C=C) | 125-140 |

| Cβ (C=C) | 120-135 |

| Cβ-CH₃ | 20-30 |

| Cβ-CH₃ | 20-30 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Data from studies on dehydrovaline-containing peptides show amide bands around 3380 cm⁻¹ and 3440 cm⁻¹[1].

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Amine) | 3300-3500 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C stretch (Alkene) | 1640-1680 | Medium |

| N-H bend (Amine) | 1550-1650 | Medium |

| C-N stretch (Amine) | 1020-1250 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Formula: C₅H₉NO₂, Molecular Weight: 115.13 g/mol ) is expected to show the molecular ion peak. The fragmentation pattern of related dehydroamino acids, such as dehydroalanine, often involves a characteristic cleavage of the N-Cα bond.

| m/z | Proposed Fragment | Notes |

| 115 | [M]⁺ | Molecular Ion |

| 70 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| Varies | Further fragmentation | Complex fragmentation of the remaining structure. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for amino acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the sample and the desired information. For analysis in D₂O, the pH can be adjusted using DCl or NaOD.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). For ESI, the sample is typically dissolved in a suitable solvent mixture (e.g., water/acetonitrile with a small amount of formic acid).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: A typical workflow for NMR spectroscopic analysis.

Caption: A general workflow for mass spectrometry analysis including fragmentation.

References

An In-depth Technical Guide on the Isomers and Stereochemistry of 2-Amino-3-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-butenoic acid, also known as vinylglycine, is a non-proteinogenic amino acid characterized by the presence of a vinyl group. This unsaturated amino acid is of significant interest in medicinal chemistry and drug development due to its activity as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably aspartate aminotransferase. The presence of both a chiral center at the α-carbon and a carbon-carbon double bond gives rise to a rich stereoisomeric landscape, with each isomer potentially exhibiting distinct biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including their synthesis, separation, and known biological functions.

Stereoisomers of this compound

This compound possesses one chiral center at the C2 (α-carbon) position and a double bond between C3 and C4, which can exhibit E/Z isomerism. Consequently, there are four potential stereoisomers:

-

(2S,3E)-2-amino-3-butenoic acid

-

(2R,3E)-2-amino-3-butenoic acid

-

(2S,3Z)-2-amino-3-butenoic acid

-

(2R,3Z)-2-amino-3-butenoic acid

The (2S)- and (2R)-isomers are enantiomers of each other within the same geometric isomer (E or Z). The relationship between an E and a Z isomer with the same C2 configuration (e.g., (2S,3E) and (2S,3Z)) is that of diastereomers.

Physicochemical Properties

Quantitative physicochemical data for all individual stereoisomers of this compound are not extensively available in the public domain. The table below summarizes the available information for the common isomers, often referred to as L-vinylglycine ((S)-enantiomer) and D-vinylglycine ((R)-enantiomer), without specifying the geometry around the double bond, which is typically presumed to be the more stable E-isomer.

| Property | (2S)-2-amino-3-butenoic acid (L-Vinylglycine) | (2R)-2-amino-3-butenoic acid (D-Vinylglycine) | Reference |

| Molecular Formula | C₄H₇NO₂ | C₄H₇NO₂ | [1] |

| Molecular Weight | 101.10 g/mol | 101.10 g/mol | [1][2] |

| CAS Number | 70982-53-5 | 52795-52-5 | [2][3] |

| Boiling Point | 256.1±28.0 °C at 760 mmHg | Not available | [2] |

| Density | 1.1±0.1 g/cm³ | Not available | [2] |

| Optical Rotation | Not specified | Not specified |

Note: Specific optical rotation values are dependent on concentration, solvent, and temperature, and are not consistently reported in the available literature for the pure enantiomers.

Experimental Protocols

Synthesis of Racemic this compound

A common route for the synthesis of racemic this compound starts from a readily available precursor like 3-butenenitrile.[4]

Protocol:

-

α-Halogenation: 3-Butenenitrile is subjected to α-bromination using a suitable brominating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) to yield 2-bromo-3-butenenitrile.

-

Amination: The resulting α-bromo nitrile undergoes nucleophilic substitution with ammonia (B1221849) or a protected amine source to introduce the amino group at the C2 position, forming 2-amino-3-butenenitrile.

-

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford racemic this compound.[4] The product can be purified by crystallization or ion-exchange chromatography.[4]

References

- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:70982-53-5 | Chemsrc [chemsrc.com]

- 3. 2R-AMINO-3-BUTENOIC ACID | 52795-52-5 [chemicalbook.com]

- 4. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for Research-Grade 2-Amino-3-butenoic Acid

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and biochemical applications of research-grade 2-Amino-3-butenoic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles essential information on suppliers, product specifications, and detailed experimental protocols. Particular focus is given to its role as an enzyme inhibitor, providing a basis for further investigation and application in biological and medicinal chemistry.

Commercial Availability and Supplier Specifications

This compound, a valuable tool in biochemical research, is available from a range of commercial suppliers. The quality and purity of the compound are critical for reliable experimental outcomes. Below is a summary of suppliers offering this compound and its derivatives, with specifications compiled from publicly available data. Researchers are advised to request certificates of analysis for lot-specific details.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| ChemicalBook | This compound | 52773-87-2 | C4H7NO2 | ≥98% (Min, GC) | Availability from multiple traders in China, USA, and UK.[1] |

| 2R-AMINO-3-BUTENOIC ACID | 52795-52-5 | C4H7NO2 | Not specified | Enantiomerically specific form. | |

| ChemSrc | This compound | 70982-53-5 | C4H7NO2 | 95.0% | Also listed as L-Vinylglycine. |

| ChemDiv | This compound | Not specified | C4H7NO2 | Not specified | Available as HCl salt. |

| Capot Chemical Co., Ltd. | This compound | 52773-87-2 | C4H7NO2 | ≥98% (Min, GC) | - |

| SINO High Goal Chemical Technology Co., Ltd. | This compound | 52773-87-2 | C4H7NO2 | Not specified | - |

| Wuxi Zhongkun Biochemical Technology Co., Ltd. | This compound | 52773-87-2 | C4H7NO2 | Not specified | - |

Biochemical Application: Irreversible Inhibition of Aspartate Aminotransferase

A primary application of this compound in research is its function as an irreversible inhibitor of aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[2][3][4] AST is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an α-amino group between aspartate and glutamate.

The mechanism of inhibition involves the inhibitor acting as a substrate for the enzyme.[5] This leads to the formation of a highly reactive intermediate within the enzyme's active site, which then covalently modifies an active site residue, resulting in irreversible inactivation of the enzyme.[5]

Signaling Pathway of Aspartate Aminotransferase Inhibition

The following diagram illustrates the mechanism of irreversible inhibition of aspartate aminotransferase by this compound.

Experimental Protocols

The following protocols provide a framework for studying the inhibitory effects of this compound on aspartate aminotransferase. These are generalized methods and may require optimization based on specific laboratory conditions and reagents.

Spectrophotometric Assay for Aspartate Aminotransferase Activity

This protocol is adapted from established methods for measuring AST activity.[2][6] The assay is based on a coupled-enzyme reaction where the product of the AST reaction, oxaloacetate, is converted to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Tris Buffer (e.g., 80 mM, pH 7.5)

-

L-Aspartate solution

-

2-Oxoglutarate solution

-

NADH solution

-

Malate Dehydrogenase (MDH)

-

Lactate Dehydrogenase (LDH) (optional, to reduce background from pyruvate)

-

Purified Aspartate Aminotransferase

-

This compound (inhibitor)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing Tris buffer, L-aspartate, 2-oxoglutarate, NADH, MDH, and LDH. The final concentrations should be optimized, but a starting point could be based on commercially available kits.

-

Enzyme Preparation: Dissolve the purified AST in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to a stock concentration.

-

Inhibition Assay:

-

To a cuvette, add the reaction mixture.

-

Add a specific concentration of this compound (or vehicle control).

-

Add the AST enzyme solution to initiate the reaction.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis: Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve. Compare the rates of the inhibited reactions to the control to determine the extent of inhibition.

Experimental Workflow for Inhibition Assay

The following diagram outlines the general workflow for conducting an enzyme inhibition assay.

Synthesis and Purification of this compound

For researchers requiring custom synthesis or isotopic labeling, several synthetic routes have been reported in the literature. A common approach involves the use of protected amino acid precursors and subsequent chemical modifications. A detailed protocol for the synthesis of labeled (±)-2-amino-3-butenoic acids has been described by Sawada et al. (1986). While a full synthetic protocol is beyond the scope of this guide, researchers are directed to this and other primary literature for detailed methodologies.

General Handling and Storage:

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at -20°C for long-term stability.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a readily available research chemical with important applications in the study of enzyme kinetics and mechanisms, particularly as an irreversible inhibitor of aspartate aminotransferase. This guide provides a foundational resource for researchers, offering a starting point for sourcing the compound and designing experiments to explore its biochemical properties. For further details on specific applications and methodologies, consulting the primary scientific literature is highly recommended.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. Irreversible inhibition of aspartate aminotransferase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. worthingtonweb.com [worthingtonweb.com]

- 5. Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

An In-depth Technical Guide to 2-Amino-3-butenoic Acid: CAS Numbers, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-butenoic acid, a non-proteinogenic amino acid of interest in various research and development applications. This document details its chemical identity, including various CAS numbers, summarizes its material safety data, and provides insights into its handling and storage.

Chemical Identification and Properties

This compound, also known as vinylglycine, is an unsaturated alpha-amino acid. It exists as a racemic mixture (DL-form) and as distinct stereoisomers (D- and L-forms). The specific form of the compound is critical for its biological activity and must be clearly identified in research and drug development.

Table 1: CAS Numbers and Synonyms for this compound

| CAS Number | Chemical Name/Synonym | Form |

| 56512-51-7 | DL-2-Amino-3-butenoic acid; DL-Vinylglycine[1] | Racemic Mixture |

| 52773-87-2 | This compound[2][3][4] | Unspecified/Racemic |

| 52795-52-5 | D-2-Amino-3-butenoic acid; D-Vinylglycine | D-isomer |

| 70982-53-5 | L-2-Amino-3-butenoic acid; L-Vinylglycine[5] | L-isomer |

Table 2: Physical and Chemical Properties of this compound (DL-form)

| Property | Value | Source |

| Molecular Formula | C4H7NO2 | [1] |

| Molecular Weight | 101.10 g/mol | [1] |

| Boiling Point | 256.1 °C at 760 mmHg | [1] |

| Flash Point | 108.7 °C | [1] |

| Density | 1.144 g/cm³ | [1] |

| Storage Temperature | -20°C | [6] |

Material Safety Data Sheet (MSDS) Summary

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P501 |

Note: The hazard classifications are based on available data for structurally similar compounds and may not be fully representative of this compound. A thorough internal risk assessment is highly recommended.

Table 4: First Aid Measures